TAK-448 TFA
Description
Background and Significance of the Kisspeptin (B8261505)/KISS1R System in Biological Regulation
The discovery of the kisspeptin/KISS1R signaling system has been a landmark in the field of neuroendocrine control of reproduction. frontiersin.org Kisspeptins are a family of peptide hormones encoded by the KISS1 gene. frontiersin.orgworldscientific.com These peptides are the endogenous ligands for the G protein-coupled receptor, KISS1R (also known as GPR54). frontiersin.orgjcancer.org The primary and most well-characterized role of this system is the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. frontiersin.orgworldscientific.com
Kisspeptin neurons, primarily located in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV) of the hypothalamus, act as critical upstream regulators of gonadotropin-releasing hormone (GnRH) neurons. frontiersin.orgworldscientific.com By binding to KISS1R on GnRH neurons, kisspeptins potently stimulate the synthesis and pulsatile secretion of GnRH. nih.gov This, in turn, governs the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, which are essential for gonadal function, including steroidogenesis and gametogenesis. frontiersin.orgworldscientific.com
The profound importance of the kisspeptin/KISS1R system in reproduction is underscored by the consequences of its disruption. Mutations in the KISS1 or KISS1R genes can lead to conditions such as idiopathic hypogonadotropic hypogonadism (iHH), characterized by absent or delayed puberty and infertility. frontiersin.org Conversely, activating mutations can result in central precocious puberty. frontiersin.org Beyond its pivotal role in puberty and fertility, emerging research suggests the involvement of the kisspeptin system in other physiological processes, including metabolism, mood, and even cancer metastasis suppression. frontiersin.orgjcancer.org
The signaling cascade initiated by kisspeptin binding to KISS1R primarily involves the Gαq/11 pathway. jcancer.org This activation leads to the stimulation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). worldscientific.com This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to neuronal excitation and hormone release. jcancer.org
Rationale for the Development of Synthetic Kisspeptin Analogs in Research
While the discovery of endogenous kisspeptins revolutionized our understanding of reproductive neuroendocrinology, their direct use in research and potential therapeutic applications is hampered by certain limitations. Native kisspeptins have a very short biological half-life due to rapid degradation by proteases. nih.govgoogle.com This necessitates frequent administration to maintain effective concentrations, which is impractical for many research and clinical scenarios.
To overcome these drawbacks, researchers have focused on developing synthetic kisspeptin analogs with improved pharmacological properties. The primary goals in designing these analogs include:
Enhanced Stability: Modifications to the peptide structure, such as substituting natural amino acids with unnatural ones or altering peptide bonds, can increase resistance to enzymatic degradation. nih.govresearchgate.net
Improved Potency: Structural modifications can enhance the binding affinity and efficacy of the analog at the KISS1R. nih.gov
The development of stable and potent kisspeptin analogs is crucial for several reasons. In a research context, they provide valuable tools to probe the intricate functions of the kisspeptin/KISS1R system with greater precision and control. anr.fr For instance, long-acting agonists can be used to study the effects of sustained receptor activation, which can differ significantly from the effects of pulsatile, short-acting native peptides. medkoo.com This has been instrumental in revealing the dual nature of the system, where acute stimulation promotes gonadotropin release, while chronic exposure can lead to desensitization and down-regulation of the HPG axis. medkoo.comtargetmol.cn
Overview of TAK-448 TFA as an Investigational Oligopeptide Agonist
TAK-448 is a synthetic, investigational oligopeptide that acts as a potent and full agonist of the KISS1R. medkoo.comtargetmol.commedchemexpress.com It was designed as a stable analog of kisspeptin-10 (B1632629), the minimal active sequence of the native peptide. google.com The trifluoroacetate (B77799) (TFA) salt form is commonly used in research settings.
Structurally, TAK-448 is a nonapeptide analog. researchgate.net Its enhanced stability and prolonged half-life of approximately 4 hours in blood, compared to the minutes-long half-life of endogenous kisspeptins, make it a valuable research tool. google.com
In academic research, TAK-448 has been utilized to explore the physiological consequences of sustained KISS1R activation. Studies in animal models have demonstrated that acute administration of TAK-448 stimulates the release of LH and FSH. medkoo.comtargetmol.cn In contrast, continuous exposure to TAK-448 leads to a rapid down-regulation of the pituitary-gonadal axis, resulting in a dose-dependent reduction of testosterone (B1683101) levels into the castration range. medkoo.comtargetmol.com This paradoxical effect highlights the complex regulatory mechanisms of the HPG axis.
Research has also explored the potential anti-tumor activity of TAK-448, particularly in androgen-dependent prostate cancer models in rats. medkoo.comtargetmol.com Furthermore, its ability to suppress sex steroid synthesis has led to its investigation in studies related to hypogonadotropic hypogonadism and prostate cancer. google.comox.ac.uknih.gov
Properties
CAS No. |
1433222-47-9 |
|---|---|
Molecular Formula |
C60H81F3N16O16 |
Molecular Weight |
1339.4 |
IUPAC Name |
(S)-2-((2S,4R)-1-(acetyl-D-tyrosyl)-4-hydroxypyrrolidine-2-carboxamido)-N1-((2S,3R)-1-(((S)-1-(2-(((S)-1-(((S)-1-(((S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-5-(3-methylguanidino)-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)hydrazinyl)-1-oxo-3-phenylpropan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)succinamide 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C58H80N16O14.C2HF3O2/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34;3-2(4,5)1(6)7/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88);(H,6,7)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+;/m1./s1 |
InChI Key |
ZYTADHQIOKEXKA-NHDJLUSCSA-N |
SMILES |
O=C(N)[C@H](CC1=CNC2=C1C=CC=C2)NC([C@H](CCCNC(NC)=N)NC([C@H](CC(C)C)NC(NNC([C@H](CC3=CC=CC=C3)NC([C@H]([C@H](O)C)NC([C@H](CC(N)=O)NC([C@H]4N(C([C@@H](CC5=CC=C(O)C=C5)NC(C)=O)=O)C[C@H](O)C4)=O)=O)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO, dilute HCl, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TAK448, TAK 448, TAK-448, TAK-448 TFA |
Origin of Product |
United States |
Structural Aspects and Chemical Synthesis of Tak 448
Molecular Structure and Peptide Sequence Elucidation
The molecular structure of TAK-448 is a rationally designed nonapeptide, meaning it is composed of nine amino acid residues. nih.govoptcongress.com Its sequence was elucidated through systematic modifications of a parent metastin/kisspeptin (B8261505) derivative to enhance its physicochemical properties. nih.gov
The specific peptide sequence of TAK-448 is Ac-D-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2 . nih.gov
Key structural features include:
N-terminal Acetylation (Ac): The peptide chain begins with an acetyl group attached to the D-Tyrosine residue, which can enhance stability.
Unnatural Amino Acids: It incorporates unnatural amino acids, such as D-Tyrosine (an isomer of the natural L-Tyrosine), trans-4-hydroxyproline (Hyp), and aza-Glycine (azaGly), to optimize its structure and function. nih.gov The substitution of a D-tryptophan residue in a precursor compound with Hyp was a key modification that led to the development of TAK-448. nih.gov This change was instrumental in improving water solubility and preventing the gel formation that was observed with the parent compound. nih.gov
Modified Arginine: The arginine residue is methylated (Arg(Me)).
C-terminal Amidation (NH2): The peptide chain is terminated with an amide group, a common modification in peptide drugs to increase stability and mimic the native peptide structure.
| Position | Amino Acid / Modification | Abbreviation | Source |
|---|---|---|---|
| N-Terminus | Acetylation | Ac | nih.gov |
| 1 | D-Tyrosine | D-Tyr | nih.gov |
| 2 | trans-4-hydroxyproline | Hyp | nih.gov |
| 3 | Asparagine | Asn | nih.gov |
| 4 | Threonine | Thr | nih.gov |
| 5 | Phenylalanine | Phe | nih.gov |
| 6 | aza-Glycine | azaGly | nih.gov |
| 7 | Leucine | Leu | nih.gov |
| 8 | N-methyl-Arginine | Arg(Me) | nih.gov |
| 9 | Tryptophan | Trp | nih.gov |
| C-Terminus | Amidation | NH2 | nih.gov |
Solid-Phase Peptide Synthesis Methodologies for Complex Peptides
The synthesis of complex peptides like TAK-448 is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). lcms.czresearchgate.netnii.ac.jpbeilstein-journals.org This methodology revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin, which simplifies the purification process at each step. nii.ac.jp
The SPPS process generally involves a cycle of the following steps:
Anchoring: The first amino acid is covalently attached to a solid support resin. lcms.cz
Deprotection: A temporary protecting group on the N-terminus of the attached amino acid is removed. The most common strategy for therapeutic peptides is the Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) protecting-group strategy. beilstein-journals.orgopnme.com
Coupling: The next amino acid in the sequence, with its N-terminus protected, is activated and reacts with the deprotected N-terminus of the resin-bound amino acid to form a peptide bond. lcms.czresearchgate.net
Washing: Excess reagents and by-products are washed away, leaving the elongated peptide chain attached to the resin. nii.ac.jp
This cycle is repeated until the desired peptide sequence is fully assembled. beilstein-journals.org For complex peptides, challenges such as the coupling of sterically hindered or modified amino acids require optimized protocols. nii.ac.jp Advanced techniques like rapid flow solid-phase peptide synthesis can significantly accelerate the process, reducing the time for each amino acid incorporation. optcongress.com Once the synthesis is complete, the peptide is cleaved from the resin. opnme.com
Purification and Characterization Techniques of Synthetic Peptides
Following synthesis and cleavage from the solid support, the crude peptide product contains the target peptide along with various impurities. lcms.czwaters.com These impurities can include deletion sequences, truncated peptides, or molecules with remaining protecting groups, which must be removed to ensure the purity of the final product. waters.com
Purification: The standard and most powerful method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). lcms.czresearchgate.netresearchgate.net
RP-HPLC: This technique separates molecules based on their hydrophobicity. The crude peptide mixture is passed through a column packed with a non-polar stationary phase (e.g., C8 or C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the compounds. researchgate.net A gradient of increasing organic solvent concentration is applied, causing more hydrophobic compounds to elute later. This allows for the separation of the full-length target peptide from closely related impurities. researchgate.netwaters.com
Solid-Phase Extraction (SPE) is another technique that can be used for peptide purification. researchgate.netmdpi.com It operates on similar principles to HPLC but is often used for sample concentration or as a faster, less expensive purification step. researchgate.net
Characterization: After purification, the peptide's identity and purity are confirmed using analytical techniques:
Analytical HPLC: To assess the purity of the final product, an analytical run on an HPLC system is performed. The result is a chromatogram where a single, sharp peak indicates a high degree of purity. lcms.cz
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthetic peptide, ensuring it matches the theoretical mass of the target molecule, TAK-448. lcms.czwaters.commdpi.com
Role of Trifluoroacetic Acid as a Counterion in Peptide Synthesis and Purification
Trifluoroacetic acid (TFA) is a versatile and crucial reagent in the synthesis of peptides like TAK-448, where it serves two primary roles. researchgate.netwikipedia.org
Cleavage Reagent in SPPS: TFA is a strong acid used in the final step of SPPS. opnme.comroyal-chem.com A concentrated solution of TFA (e.g., 95%) is used to cleave the bond anchoring the completed peptide chain to the solid resin support. opnme.commdpi.com Simultaneously, it removes most of the semi-permanent protecting groups from the amino acid side chains. opnme.com Its volatility makes it relatively easy to remove from the reaction mixture after cleavage. royal-chem.com
As a result of its use in both cleavage and purification, the final, lyophilized (freeze-dried) peptide is obtained as a trifluoroacetate (B77799) salt. genscript.com This means the positively charged sites on the peptide are balanced by negatively charged trifluoroacetate counterions. Therefore, the compound is accurately referred to as TAK-448 TFA, reflecting the composition of the final product. medkoo.commusechem.com While essential for synthesis and purification, residual TFA can sometimes interfere in biological assays, and procedures for exchanging it with other counterions like acetate (B1210297) or hydrochloride exist. mdpi.comgenscript.com
Pharmacological Mechanisms of Action of Tak 448
G Protein-Coupled Receptor 54 (KISS1R) Agonism
TAK-448 acts as a potent and full agonist for the G protein-coupled receptor 54 (GPR54), now more commonly known as KISS1R. oup.commedchemexpress.com This receptor and its endogenous ligand, kisspeptin (B8261505), are critical regulators of reproductive function and have been implicated in cancer metastasis suppression. oup.com TAK-448 was developed as a more stable analog of the natural C-terminal 10-amino acid fragment of kisspeptin, overcoming the rapid in-vivo degradation of the natural peptide. oup.comkarger.com
In vitro studies have quantitatively demonstrated the high affinity and potent agonistic activity of TAK-448 at the KISS1R. These studies confirm that TAK-448 binds strongly to the receptor and effectively elicits a biological response.
Compared to the endogenous kisspeptin-10 (B1632629) (KP-10), TAK-448 shows comparable, if not superior, receptor-binding affinity and full agonistic activity for the rat KISS1R. nih.govresearchgate.net Specific metrics from these studies highlight its potency.
Table 1: In Vitro Potency of TAK-448 at KISS1R
| Metric | Value | Species/System | Reference |
|---|---|---|---|
| IC₅₀ | 460 pM | Not Specified | medchemexpress.commedchemexpress.com |
| EC₅₀ | 632 pM | Not Specified | medchemexpress.commedchemexpress.comchemscene.com |
| EC₅₀ | ~310 pM | Rat KISS1R | nii.ac.jp |
The low picomolar values for both the half-maximal inhibitory concentration (IC₅₀) and the half-maximal effective concentration (EC₅₀) underscore the compound's high potency. medchemexpress.commedchemexpress.comchemscene.comnii.ac.jp
Upon binding to KISS1R, a Gq-protein-coupled receptor, TAK-448 activates a well-defined signaling cascade. mdpi.comnih.gov This activation primarily involves the Gq-protein/phospholipase C pathway, which leads to the generation of second messengers like inositol (B14025) (1,4,5)-triphosphate (IP3) and diacylglycerol. mdpi.comnih.govnih.gov
The increase in IP3 triggers the release of calcium from intracellular stores, a key cellular response. mdpi.comnih.gov While IP3 itself is transient, its downstream metabolite, inositol monophosphate (IP1), is stable and accumulates within the cell, serving as a reliable marker for KISS1R activation. mdpi.com Studies have confirmed that TAK-448 induces potent KISS1R activation by measuring this accumulation of IP1. mdpi.com Further downstream, this signaling can lead to the phosphorylation of extracellular signal-regulated kinase (ERK), another indicator of receptor activation. mdpi.comnih.gov Recent research has also suggested that KISS1R activation can lead to increased intracellular cAMP levels, indicating potential crosstalk with Gs-protein signaling pathways. mdpi.com
Receptor Binding Affinity and Agonistic Potency in In Vitro Systems
Modulation of the Hypothalamic-Pituitary-Gonadal Axis in Preclinical Models
TAK-448 exerts a profound, yet biphasic, effect on the hypothalamic-pituitary-gonadal (HPG) axis. oup.comoup.com The HPG axis is the central hormonal system regulating reproduction, controlled by the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. nih.govfrontiersin.org Kisspeptin is the primary upstream regulator of this GnRH release. frontiersin.orgnih.gov
In preclinical animal models, the acute administration of TAK-448 stimulates the HPG axis. oup.comoup.com However, continuous or chronic exposure leads to a rapid and profound suppression of the axis. oup.comoup.com This suppression is primarily achieved through the desensitization of KISS1R on GnRH neurons, which disrupts the necessary pulsatile GnRH signaling. oup.comnii.ac.jpoup.com
TAK-448's effect on the HPG axis is directly reflected in the levels of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which are released from the pituitary gland in response to GnRH.
Acute Stimulation: A single administration of TAK-448 in animal models leads to a potent stimulation and release of both LH and FSH. oup.com
Chronic Suppression: Continuous administration results in a rapid downregulation of GnRH/LH secretion. oup.comoup.com Preclinical studies in male rats demonstrated that chronic TAK-448 administration significantly reduced plasma levels of both FSH and LH within one week. nii.ac.jpresearchgate.net This effect was associated with a significant reduction in pituitary mRNA expression levels for both Fshb and Lhb. nii.ac.jp This sustained suppression of gonadotropins is a key mechanism behind the compound's therapeutic potential in hormone-dependent conditions. nih.govresearchgate.net
The ultimate downstream effect of HPG axis modulation by TAK-448 is the regulation of gonadal steroid hormones, such as testosterone (B1683101). nih.govresearchgate.net
Following the initial, transient spike in LH, continuous administration of TAK-448 in male rats leads to an abrupt and profound reduction in plasma testosterone levels, effectively inducing chemical castration. researchgate.net Studies have shown that TAK-448 can deplete testosterone to castration levels more rapidly and at lower doses than GnRH agonists like leuprolide. nii.ac.jpresearchgate.net This rapid suppression of androgens is central to its investigation as a treatment for androgen-dependent diseases like prostate cancer. nih.govnih.gov
Table 2: Effects of Chronic TAK-448 Administration on the HPG Axis in Male Rats
| Parameter | Effect | Timeframe | Reference |
|---|---|---|---|
| Hypothalamic GnRH Content | Decreased | By 4 weeks | researchgate.net |
| Plasma LH | Decreased | By 1 week | nii.ac.jpresearchgate.net |
| Plasma FSH | Decreased | By 1 week | nii.ac.jp |
| Plasma Testosterone | Depleted to castration levels | Within days to a week | nii.ac.jpresearchgate.net |
Regulation of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release
Direct Cellular Effects in Cancer Models
Beyond its indirect, hormone-suppressive anti-cancer effects, evidence suggests that TAK-448 may also exert direct effects on cancer cells. nih.gov In vitro experiments have shown that TAK-448 can directly suppress the cellular proliferation of the VCaP (Vertebral-Cancer of the Prostate) human prostate cancer cell line. nih.gov
Pharmacokinetic-pharmacodynamic (PK/PD) modeling based on a rat VCaP xenograft model further supports a potential direct, hormone-independent inhibitory pathway for TAK-448. nih.gov While this direct effect's contribution in vivo is considered secondary to the dominant hormone-dependent pathway, it represents an additional mechanism of action. nih.gov The EC₅₀ for this potential direct effect was estimated to be significantly higher (approximately three orders of magnitude) than that of its hormone-dependent anti-tumor effect. nih.gov
Table 3: Direct Effects of TAK-448 in Cancer Models
| Cancer Model | Finding | Reference |
|---|---|---|
| VCaP Human Prostate Cancer Cells (In Vitro) | Directly suppresses cellular proliferation | nih.gov |
| Rat VCaP Xenograft Model (In Vivo) | Modeling suggests a possible, but weaker, direct hormone-independent tumor inhibition pathway | nih.gov |
Table of Mentioned Compounds
Involvement in Metabolic Signaling Pathways
The KISS1/KISS1R signaling system, which TAK-448 targets, is increasingly recognized for its role in regulating metabolism and energy balance. nih.govpreprints.org Research on kisspeptin and its analogues like TAK-448 has begun to uncover its influence on key metabolic signaling pathways, including those governed by AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-γ (PPARγ). nih.govresearchgate.net
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, which, when activated, shifts metabolism towards energy-producing catabolic processes and away from energy-consuming anabolic processes. wikipedia.orgnih.gov The interaction between the KISS1/KISS1R system and AMPK is complex. Some studies on KISS1, the endogenous peptide for the receptor targeted by TAK-448, have indicated that its expression can lead to the inhibition of AMPK in certain cellular contexts. nih.gov This suggests that the signaling cascade initiated by TAK-448's binding to KISS1R can intersect with the AMPK pathway, although the specific outcome—activation versus inhibition—may be context-dependent.
Peroxisome proliferator-activated receptor-γ (PPARγ) is a ligand-activated transcription factor that plays a significant role in adipogenesis and has been investigated as a target in cancers like hepatocellular carcinoma and prostate cancer. wjgnet.comlupinepublishers.com The signaling system targeted by TAK-448 has been shown to interact with the PPAR family of receptors. nih.gov Specifically, studies have demonstrated that the overexpression of KISS1 can result in the downregulation of PPARα. nih.gov While this finding relates to PPAR-alpha, it points to a broader interplay between KISS1R signaling and the PPAR pathways that are critical to metabolic regulation and cancer cell biology. The direct effect of TAK-448 on PPARγ signaling specifically is an area of ongoing investigation.
Compound Names Mentioned
Preclinical Pharmacokinetics and Metabolism of Tak 448
Absorption and Distribution in Animal Models
Following subcutaneous administration in rats and dogs, radiolabeled TAK-448 demonstrated rapid and substantial absorption. nih.govtandfonline.com In both species, an appreciable amount of the unchanged compound, along with a hydrolyzed metabolite (M-I), was detected in plasma. researchgate.netnih.gov
The apparent bioavailability of TAK-448 was found to be high in both rats and dogs. Specifically, the bioavailability of the parent compound (TAK-448F) was 66.3% in rats and 92.4% in dogs. tandfonline.com The apparent bioavailability of total radioactivity was even higher, at 94.1% in rats and 96.8% in dogs, suggesting that while some first-pass metabolism occurs, the majority of the administered dose reaches systemic circulation. tandfonline.com
Pharmacokinetic analysis in dogs after a subcutaneous dose of 1 mg/kg revealed a maximum plasma concentration (Cmax) of 0.929 µg/mL, which was reached at a Tmax of 0.5 hours. tandfonline.com The terminal half-life (t1/2) in dogs was determined to be 1.5 hours. tandfonline.com In healthy human males, the terminal elimination half-life was observed to be between 1.4 and 5.3 hours. nih.gov
| Species | Bioavailability (Unchanged TAK-448) | Bioavailability (Total Radioactivity) | Cmax (1 mg/kg s.c.) | Tmax (1 mg/kg s.c.) | Half-life (t1/2) |
| Rat | 66.3% tandfonline.com | 94.1% tandfonline.com | Not specified | Not specified | Not specified |
| Dog | 92.4% tandfonline.com | 96.8% tandfonline.com | 0.929 µg/mL tandfonline.com | 0.5 hours tandfonline.com | 1.5 hours tandfonline.com |
This table presents key pharmacokinetic parameters of TAK-448 in preclinical animal models following subcutaneous administration.
After intravenous administration of radiolabeled TAK-448 in rats, the compound distributed widely into various tissues. nih.gov Relatively higher concentrations were observed in the kidney and urinary bladder, which are key organs involved in elimination. nih.gov Notably, the concentration in the brain was very low. tandfonline.com The radioactivity from all tissues decreased rapidly, indicating efficient clearance from the body. nih.govtandfonline.com
Plasma protein binding of TAK-448 was moderate. In vitro studies showed that the binding to plasma proteins was in the range of 66.6–73.3% in rats, 55.3–63.4% in dogs, and 59.1–64.7% in humans. tandfonline.com
Biotransformation and Metabolite Identification in Preclinical Systems (e.g., Rat and Dog Plasma)
In both rat and dog plasma, TAK-448 undergoes biotransformation, with the primary metabolite identified as a hydrolyzed product, M-I. researchgate.nettandfonline.com The detection of this metabolite indicates that hydrolysis is a key metabolic pathway for TAK-448 in these preclinical species. researchgate.net The compound is extensively metabolized in both rats and dogs. nih.gov
Degradation Pathways and In Vivo Stability Considerations
The stability of peptide-based drugs like TAK-448 is a critical factor influencing their therapeutic potential. Endogenous kisspeptins are known for their rapid degradation in vivo, which has prompted the development of more stable analogs. oup.comoup.com
Susceptibility to Protease Degradation
A significant challenge in the development of peptide therapeutics is their susceptibility to degradation by proteases. mdpi.comresearchgate.net Preclinical evidence suggests that TAK-448 undergoes first-pass metabolism in the skin, a process likely mediated by subcutaneous proteases. researchgate.netresearchgate.net An in vitro metabolism study pointed to the involvement of serine proteases in the subcutaneous metabolism of TAK-448. researchgate.netresearchgate.net This subcutaneous degradation contributes to the non-linear pharmacokinetic profile observed after subcutaneous administration in rats. researchgate.netresearchgate.net
Strategies for Enhancing Metabolic Stability
The design of TAK-448 incorporates modifications aimed at improving its metabolic stability compared to native kisspeptin (B8261505). mdpi.com These strategies are crucial for achieving a longer duration of action and improved therapeutic efficacy. mdpi.com The replacement of natural L-amino acids with D-amino acids and other structural modifications are common approaches to make peptide analogs more resistant to enzymatic degradation. researchgate.netmdpi.com TAK-448's design, which includes an aza-glycine residue, is intended to confer resistance to protease degradation. oup.com This enhanced stability is a key feature that distinguishes it from naturally occurring kisspeptins. oup.comd-nb.info
Preclinical Efficacy Studies and Therapeutic Potential of Tak 448
Anti-Tumor Activity in Androgen-Dependent Cancer Models.nih.govbocsci.comoup.comcurehunter.comnih.govuky.edu
The investigational kisspeptin (B8261505) analog, TAK-448, has demonstrated significant anti-tumor activity in preclinical models of androgen-dependent prostate cancer. oup.comcurehunter.comnih.govuky.edu Continuous administration of TAK-448 has been shown to rapidly down-regulate the pituitary-gonadal axis, leading to a profound and dose-dependent reduction in testosterone (B1683101) levels. oup.com This suppression of androgens, which are critical for the growth of hormone-sensitive prostate tumors, forms the basis of its therapeutic potential. oup.comnih.gov
Inhibition of Tumor Growth in Xenograft Models (e.g., Rat VCaP and JDCaP).nih.govbocsci.comcurehunter.comnih.gov
Preclinical studies utilizing xenograft models, where human prostate cancer cells are implanted into rats, have provided compelling evidence for the anti-tumor effects of TAK-448. nih.govcurehunter.comnih.gov In the JDCaP rat xenograft model, a sustained-release formulation of TAK-448 demonstrated the ability to control prostate-specific antigen (PSA) levels. nih.gov
Further investigations in the rat VCaP subcutaneous xenograft model, which mimics both androgen-sensitive and castration-resistant phases of prostate cancer, revealed that TAK-448 possesses greater anti-tumor growth potential compared to the gonadotropin-releasing hormone (GnRH) analog leuprolide. curehunter.comnih.gov In vitro experiments have also indicated that TAK-448 can directly inhibit the proliferation of VCaP cancer cells. nih.gov
Interactive Data Table: TAK-448 Anti-Tumor Effects in Xenograft Models
| Model | Key Findings | Reference |
| Rat JDCaP Xenograft | Showed control of prostate-specific antigen (PSA). nih.gov | nih.gov |
| Rat VCaP Xenograft | Demonstrated greater anti-tumor growth potential than leuprolide. curehunter.comnih.gov Associated with a reduction in intra-tumoral dihydrotestosterone (B1667394) levels. curehunter.comnih.gov | curehunter.comnih.gov |
| In Vitro VCaP Cells | Directly suppressed cellular proliferation. nih.gov | nih.gov |
Biomarker Modulation in Animal Models (e.g., Prostate-Specific Antigen).nih.govcurehunter.comnih.gov
A key indicator of prostate cancer activity is the level of prostate-specific antigen (PSA). scispace.commdpi.com In preclinical studies, TAK-448 has shown a significant impact on this crucial biomarker. nih.govcurehunter.comnih.gov
In the JDCaP androgen-dependent prostate cancer rat model, TAK-448 effectively reduced plasma PSA levels. Similarly, in the rat VCaP xenograft model, TAK-448 demonstrated a more rapid and profound reduction in plasma PSA compared to the GnRH analog leuprolide. curehunter.comnih.gov This modulation of PSA levels provides strong evidence for the compound's ability to suppress tumor activity. nih.govcurehunter.comnih.gov
Assessment of Hormone-Dependent and Potential Hormone-Independent Anti-Tumor Mechanisms.nih.gov
The primary anti-tumor effect of TAK-448 is attributed to its hormone-dependent mechanism, which involves the suppression of androgen levels like testosterone. nih.gov This is achieved through the desensitization of the KISS1R receptor, leading to a downregulation of the hypothalamic-pituitary-gonadal axis. oup.comjournalononcology.org
However, emerging research suggests the possibility of a hormone-independent anti-tumor mechanism as well. nih.gov In vitro studies have shown that TAK-448 can directly suppress the proliferation of VCaP cancer cells, indicating a direct effect on the tumor cells themselves. nih.gov Pharmacokinetic-pharmacodynamic (PK/PD) modeling in the rat VCaP xenograft model also suggests that a direct, hormone-independent inhibition pathway for TAK-448 cannot be ruled out, although its potency in this regard is likely much lower than the hormone-dependent pathway. nih.gov
Metabolic Disorder Research in Animal Models.google.comrutgers.edu
Beyond its applications in oncology, TAK-448 has been investigated for its potential therapeutic effects in metabolic disorders. google.com Research in animal models has focused on its role in preventing hepatic steatosis and improving glucose metabolism. google.com
Prevention of Hepatic Steatosis (e.g., Non-Alcoholic Fatty Liver Disease/NASH Models).google.comrutgers.edunih.gov
In a diet-induced mouse model of non-alcoholic fatty liver disease (NAFLD), administration of TAK-448 was shown to protect against the development of hepatic steatosis, which is the accumulation of fat in the liver. google.com This protective effect was observed in obese, diabetic mice, where TAK-448 prevented the buildup of liver triglycerides. google.com Mechanistically, it is suggested that TAK-448's effects are mediated through the activation of the KISS1R signaling pathway, which in turn activates AMPK, a key regulator of energy metabolism, to reduce lipogenesis. nih.gov Livers from mice treated with TAK-448 also showed reduced levels of markers for inflammation and fibrosis.
Interactive Data Table: Effects of TAK-448 on Hepatic Steatosis
| Model | Key Findings | Reference |
| Diet-Induced NAFLD Mouse Model | Protected against the development of hepatic steatosis. google.com Prevented the accumulation of liver triglycerides. google.com Reduced markers for inflammation and fibrosis. | google.com |
Impact on Glucose Homeostasis and Insulin (B600854) Sensitivity.google.comrutgers.eduresearchgate.net
The dysregulation of glucose and insulin is a hallmark of many metabolic diseases. nih.govdovepress.comwustl.edunih.gov Preclinical studies have indicated that TAK-448 can positively influence glucose homeostasis and insulin sensitivity. google.comresearchgate.net
In obese, insulin-resistant mice, treatment with a kisspeptin analog, TAK-448, improved insulin resistance. researchgate.net This was evidenced by lower fasting glucose levels and improved glucose tolerance. researchgate.net The treatment also led to a reduction in peripheral fat accumulation, which is often associated with insulin resistance. google.com These findings suggest that by targeting the KISS1R signaling pathway, TAK-448 may offer a novel therapeutic approach for conditions characterized by impaired glucose metabolism.
Reduction of Peripheral Fat Accumulation
Preclinical studies have investigated the effects of TAK-448, a kisspeptin analog, on fat accumulation, particularly in the context of metabolic disorders. In a diet-induced mouse model of nonalcoholic fatty liver disease (NAFLD), treatment with TAK-448 demonstrated a protective effect against the buildup of peripheral fat. google.comresearchgate.net
Research using insulin-resistant wild-type mice fed a high-fat diet (HFD) showed that administration of TAK-448 led to a reduction in adipose mass and prevented the accumulation of peripheral fat. google.com These mice, when treated with TAK-448, also exhibited a prevention in body weight gain without alterations in food intake. google.com The study highlighted that beyond the effects on fat mass, TAK-448 treatment also suppressed lipid accumulation in the liver and reduced serum levels of triglycerides, cholesterol, and free fatty acids. google.com
Further investigation in HFD-fed mice confirmed that infusion with TAK-448 protected against hepatic steatosis. researchgate.netnih.gov These findings suggest a role for TAK-448 in modulating fat metabolism and storage, not only in the liver but also in peripheral tissues. google.com
Table 1: Effects of TAK-448 on Metabolic Parameters in a Diet-Induced Obese Mouse Model
This table summarizes the observed effects of TAK-448 administration on various metabolic and physical parameters in preclinical mouse models. Data is synthesized from findings reported in patent documents describing the research. google.com
| Parameter | Observed Effect of TAK-448 Treatment |
|---|---|
| Peripheral Fat Accumulation | Protected against accumulation |
| Adipose Mass | Lowered |
| Body Weight | Prevented gain |
| Liver Triglycerides | Suppressed accumulation (prevented steatosis) |
| Blood Glycerol | Lowered |
| Blood Free Fatty Acids (FFA) | Lowered |
Modulation of Reproductive Endocrine Function in Animal Models
TAK-448, as a potent agonist of the kisspeptin receptor (KISS1R), has been extensively studied for its ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis in various animal models. oup.commdpi.comresearchgate.net The effects are notably biphasic, depending on the mode of administration.
Acute administration of TAK-448 in animals stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. oup.comresearchgate.net This initial stimulation has been observed in multiple species, including rats and Murrah buffaloes, where it caused a dose-dependent increase in plasma LH levels. oup.comfrontiersin.org
Conversely, continuous or chronic exposure to TAK-448 leads to a profound suppression of the HPG axis. oup.comresearchgate.net This sustained activation of the KISS1R results in desensitization, leading to the downregulation of the pituitary-gonadal pathway. oup.comresearchgate.net In adult male rats, chronic administration of TAK-448 was shown to significantly reduce hypothalamic gonadotropin-releasing hormone (GnRH) content and suppress plasma LH levels. oup.com This ultimately depletes plasma testosterone to castration levels. researchgate.netoup.com Studies in rat models of androgen-dependent prostate cancer demonstrated that TAK-448 induced more rapid and profound reductions in plasma testosterone compared to the GnRH analog leuprolide. alzet.comnih.govnih.gov It was also found to reduce intra-tumoral dihydrotestosterone levels. nih.gov
Further research in castrated rats indicated that co-administration of TAK-448 with the GnRH antagonist degarelix (B1662521) resulted in a more pronounced suppression of LH than either compound administered alone, suggesting an additive effect on hormonal suppression by targeting two separate steps in the same pathway. nih.govacs.org
Table 2: Modulation of Reproductive Hormones by TAK-448 in Animal Models
This table summarizes the effects of TAK-448 on key reproductive hormones across different animal models and administration protocols, based on multiple preclinical studies. oup.comresearchgate.netfrontiersin.orgoup.comnih.govnih.gov
| Hormone | Animal Model | Administration | Observed Effect |
|---|---|---|---|
| Luteinizing Hormone (LH) | Rats, Murrah Buffaloes | Acute | Stimulated release / Increased levels oup.comresearchgate.netfrontiersin.org |
| Luteinizing Hormone (LH) | Rats (castrated) | Continuous | Suppressed levels (additive effect with degarelix) nih.gov |
| Follicle-Stimulating Hormone (FSH) | Rats | Acute | Stimulated release oup.comresearchgate.net |
| Testosterone | Rats | Continuous | Rapid and profound reduction to castration levels researchgate.netoup.comnih.gov |
| Gonadotropin-Releasing Hormone (GnRH) | Rats | Chronic | Reduced hypothalamic content oup.com |
| Dihydrotestosterone | Rats (prostate cancer model) | Continuous | Reduced intra-tumoral levels nih.gov |
Structure Activity Relationship Sar and Peptide Design of Tak 448 Analogs
Identification of Key Amino Acid Residues for Receptor Binding and Efficacy
The design of TAK-448 is rooted in the understanding of the key amino acid residues within the C-terminal fragment of kisspeptin (B8261505) that are essential for binding to and activating the KISS1R. SAR studies of kisspeptin-10 (B1632629) (KP-10) identified that residues such as Phenylalanine at position 6, Arginine at position 9, and the C-terminal Phenylalanine (or Tryptophan in some analogs) are part of a crucial binding pharmacophore. nih.gov
The evolution from the parent peptide to TAK-448 involved strategic substitutions. An initial potent analog, TAK-683, incorporated several modifications to the native sequence. nih.gov The final optimization step to create TAK-448 involved a critical substitution at position 47 (kisspeptin-54 numbering). In this position, the D-Tryptophan (d-Trp) residue of TAK-683 was replaced with trans-4-hydroxyproline (Hyp), a cyclic amino acid. nih.govmdpi.com This single change was pivotal, as it maintained the high-potency agonistic activity while significantly altering the peptide's conformation to improve its solubility and prevent the gel formation observed with TAK-683. nih.govacs.orgresearchgate.net
Table 1: Amino Acid Sequence Comparison of Kisspeptin-10 and Analogs
| Position (KP-10) | Kisspeptin-10 (Native) | TAK-683 | TAK-448 TFA |
|---|---|---|---|
| 1 | Tyr | Ac-d-Tyr | Ac-d-Tyr |
| 2 | Asn | d-Trp | Hyp |
| 3 | Trp | Asn | Asn |
| 4 | Asn | Thr | Thr |
| 5 | Ser | Phe | Phe |
| 6 | Phe | azaGly | azaGly |
| 7 | Gly | Leu | Leu |
| 8 | Leu | Arg(Me) | Arg(Me) |
| 9 | Arg | Trp-NH₂ | Trp-NH₂ |
| 10 | Phe-NH₂ | - | - |
Note: The sequence of TAK-448 is Ac-d-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH₂. The table aligns the sequences based on functional similarity and the development history from the native peptide.
Rational Design Strategies for Enhanced Stability and Potency
The molecular architecture of TAK-448 is a prime example of rational peptide design, employing multiple strategies simultaneously to enhance its drug-like properties. The primary goals were to increase resistance to proteolytic degradation, thereby extending its biological half-life, and to optimize its potency and physicochemical characteristics. nih.govnih.gov
To improve stability, TAK-448 incorporates several non-native amino acid types that are resistant to degradation by proteases, which typically recognize only L-amino acids. nih.gov
D-amino Acids : The N-terminal residue is D-Tyrosine (d-Tyr). The use of a D-amino acid at the N-terminus provides steric hindrance that blocks the action of aminopeptidases, a common pathway for peptide degradation. nih.gov
Unnatural/Synthetic Amino Acids :
azaGly : At the sixth position, an unnatural amino acid, azaGlycine (azaGly), is incorporated. In azaGly, the alpha-carbon is replaced by a nitrogen atom, creating a backbone structure that is not recognized by peptidases and thus resists cleavage. nih.govacs.org
Hyp : The inclusion of trans-4-hydroxyproline, a cyclic synthetic amino acid, was a key strategy to alter the peptide's conformation, which not only retained potency but also enhanced water solubility. acs.orgmdpi.com
Beyond the use of non-standard amino acids, other chemical modifications were applied to the peptide structure to protect it from enzymatic attack and enhance its activity.
N-terminal Acetylation : The N-terminus of TAK-448 is capped with an acetyl group (Ac-). This modification neutralizes the positive charge of the free amine group and, more importantly, protects the peptide from degradation by N-terminal exopeptidases. nih.govnih.gov
C-terminal Amidation : The peptide retains a C-terminal amide (-NH₂), a feature also present in the native kisspeptin-10. This modification neutralizes the negative charge of the C-terminal carboxyl group and protects the molecule from degradation by carboxypeptidases. nih.gov
Side Chain Methylation : The arginine residue at position eight is methylated (Arg(Me)). This modification can influence receptor interaction and provides additional stability against certain proteases. nih.gov
Table 2: Summary of Design Strategies in TAK-448
| Modification | Type | Position/Residue | Primary Purpose |
|---|---|---|---|
| Acetylation | Chemical Modification | N-Terminus | Resistance to aminopeptidases, increased stability. nih.gov |
| d-Tyr | D-Amino Acid | 1 | Resistance to proteolysis. nih.gov |
| Hyp | Unnatural Amino Acid | 2 | Improve solubility, prevent gel formation, retain potency. acs.org |
| azaGly | Unnatural Amino Acid | 6 | Resistance to peptidase cleavage in the peptide backbone. nih.gov |
| Arg(Me) | Chemical Modification | 8 | Enhance stability and modulate receptor binding. nih.gov |
| Amidation | Chemical Modification | C-Terminus | Resistance to carboxypeptidases. nih.gov |
Incorporation of D-amino Acids and Unnatural Synthetic Amino Acids
Development of Sustained-Release Depot Formulations for Preclinical Applications
To translate the enhanced stability and potency of TAK-448 into a viable therapeutic approach for chronic conditions, a sustained-release formulation was necessary. Continuous exposure to a kisspeptin agonist is required to down-regulate the pituitary-gonadal axis, a therapeutic goal that is impractical with frequent injections of a short-acting peptide. researchgate.net
For preclinical evaluation, a one-month sustained-release depot formulation, designated TAK-448-SR(1M), was developed. nih.gov This formulation was designed to improve usability by providing continuous drug exposure over an extended period from a single injection. nih.gov
Preclinical studies in male rats demonstrated the effectiveness of this depot formulation. Following a single administration, TAK-448-SR(1M) successfully maintained plasma concentrations of the active, free form of TAK-448 for at least four weeks. nih.gov This pharmacokinetic profile was accompanied by a favorable pharmacodynamic response, characterized by the rapid and profound suppression of plasma testosterone (B1683101) levels, which was maintained in a dose-dependent manner. nih.gov Earlier preclinical work also utilized ALZET osmotic pumps to deliver a continuous infusion of TAK-448, confirming that sustained exposure was effective and required lower daily doses compared to daily injections, reinforcing the rationale for developing a long-acting depot formulation. alzet.comgoogle.com
Analytical Methodologies for Research and Preclinical Studies of Tak 448
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Assays
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of TAK-448 due to its high sensitivity, specificity, and speed. mdpi.comescientificpublishers.com This powerful technique is indispensable for quantifying the compound in complex biological samples and for identifying its metabolites. mdpi.comescientificpublishers.com
Quantification in Biological Matrices for Preclinical Pharmacokinetic Studies
Accurate quantification of TAK-448 in biological matrices like plasma is fundamental to defining its pharmacokinetic properties. pharmacophorejournal.com Highly sensitive LC-MS/MS methods have been developed and validated for this purpose, enabling the measurement of TAK-448 concentrations at very low levels. nih.govresearchgate.netnih.gov
A validated LC-MS/MS method for the quantification of the free base of TAK-448 (TAK-448F) in human plasma demonstrates the capabilities of this technology. nih.govresearchgate.net In this assay, a structural analog, TAK-683, is utilized as the internal standard (IS) to ensure accuracy. nih.govresearchgate.net The sample preparation involves solid-phase extraction (SPE) with a polymer-based weak cationic exchanger to isolate TAK-448F and the IS from the plasma matrix. nih.govresearchgate.net
Following extraction, the samples are analyzed using an LC-MS/MS system equipped with an electrospray ionization (ESI) probe, operating in the positive ion mode. nih.govresearchgate.net Chromatographic separation is achieved on a UPLC BEH Phenyl column. nih.govresearchgate.net The method employs selected reaction monitoring (SRM) for precise detection and quantification. nih.govresearchgate.net This highly sensitive method achieves a lower limit of quantification (LLOQ) of 5 pg/mL using a 0.5 mL plasma sample, making it suitable for clinical pharmacokinetic studies. nih.govresearchgate.net The total run time for this analysis is 10 minutes. nih.gov
Table 1: Exemplary LC-MS/MS Method Parameters for TAK-448 Quantification
| Parameter | Details |
| Instrumentation | LC-MS/MS with ESI probe |
| Ionization Mode | Positive |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Internal Standard | TAK-683 |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Chromatography Column | UPLC BEH Phenyl |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL |
| Sample Volume | 0.5 mL plasma |
| Total Run Time | 10 minutes |
This table presents a summary of a published LC-MS/MS method for TAK-448 quantification. nih.govresearchgate.net
Metabolite Profiling and Identification in Preclinical Samples
Understanding the metabolic fate of TAK-448 is a critical aspect of its preclinical evaluation. escientificpublishers.com LC-MS/MS is a primary tool for metabolite profiling and identification, providing insights into how the compound is transformed in the body. mdpi.comfrontagelab.com These studies are essential for identifying potential metabolic "soft spots" in the parent compound and for assessing the safety and efficacy of the drug. mdpi.comescientificpublishers.com
In preclinical studies with radiolabeled [d-Tyr-¹⁴C]TAK-448 in rats and dogs, a hydrolyzed metabolite, M-I, was detected in plasma alongside the unchanged parent compound. researchgate.net Such studies, which can be conducted in vitro using liver microsomes or hepatocytes, and in vivo with plasma, urine, and feces samples, are crucial for building a comprehensive metabolic profile. escientificpublishers.comfrontagelab.com The identification of metabolites helps in understanding the clearance mechanisms and potential for drug-drug interactions. frontagelab.com
Immunoassays for Peptide Detection (e.g., ELISA)
Immunoassays, particularly enzyme-linked immunosorbent assays (ELISA), offer a complementary approach to LC-MS/MS for the detection and quantification of peptides like TAK-448. nih.govquanterix.com These methods are based on the specific binding of antibodies to the target analyte and can be highly sensitive. nih.govpromega.com
Sensitive sandwich ELISAs have been developed for TAK-448. nih.gov These assays utilize monoclonal antibodies (mAbs) that specifically recognize different parts of the TAK-448 molecule, such as the N-terminus or C-terminus. nih.gov By using a combination of these mAbs, a "sandwich" is formed with the TAK-448 peptide, which can then be detected and quantified. nih.gov
A developed sandwich ELISA for TAK-448 demonstrated a detection limit of 3 pg/mL. nih.gov This assay showed high specificity, with no interference from rat plasma or rat metastin. nih.gov The recovery was excellent, and the intra- and inter-day assay precision had a coefficient of variation of less than 10%. nih.gov A key advantage of this ELISA is that it does not require sample pre-treatment. nih.gov Such assays are valuable tools for preclinical studies. nih.gov
Table 2: Performance Characteristics of a Sandwich ELISA for TAK-448
| Parameter | Result |
| Assay Type | Sandwich ELISA |
| Detection Limit | 3 pg/mL |
| Specificity | No interference from rat plasma or rat metastin |
| Precision (CV%) | <10% (intra- and inter-day) |
| Sample Pre-treatment | Not required |
This table summarizes the performance of a validated sandwich ELISA for TAK-448. nih.gov
Ion Chromatography for Counterion Analysis
TAK-448 is often synthesized as a trifluoroacetate (B77799) (TFA) salt. lcms.czthermofisher.com Because trifluoroacetic acid can be toxic, it is crucial to measure and control the amount of residual TFA in the final drug product intended for preclinical and clinical use. lcms.cznih.govresearchgate.net Ion chromatography (IC) is a robust and sensitive method for this purpose. lcms.czthermofisher.comnih.gov
IC methods have been developed to determine the concentration of residual TFA in pharmaceutical preparations, including peptides. lcms.cznih.gov These methods can separate TFA from other anions that might be present in the sample, such as chloride and phosphate (B84403). lcms.cznih.gov A high-capacity anion-exchange column is typically used, followed by suppressed conductivity detection to enhance sensitivity. lcms.cznih.gov Reagent-Free™ Ion Chromatography (RFIC) systems can further simplify the process by generating the eluent online. lcms.cz The method detection limits for TFA in various samples, including peptide preparations, have been reported to be less than 90 ng/mL. nih.gov
In Vitro Receptor Binding and Functional Assays (e.g., Inositol (B14025) Phosphate Accumulation Assay)
To characterize the pharmacological activity of TAK-448, in vitro assays that measure its ability to bind to and activate its target receptor, the kisspeptin (B8261505) receptor (KISS1R), are essential. mdpi.comnih.gov These assays provide crucial information on the compound's potency and efficacy. mdpi.com
Competitive receptor binding assays are used to determine the binding affinity of TAK-448 to KISS1R. nii.ac.jp These assays typically use a radiolabeled ligand that competes with TAK-448 for binding to the receptor, which can be expressed in cell lines like Chinese hamster ovary (CHO) cells. nii.ac.jp TAK-448 has demonstrated high receptor-binding affinity for the rat KISS1R. mdpi.comnih.gov
Functional assays measure the cellular response following receptor activation. pnas.org Since KISS1R is a Gq-coupled receptor, its activation leads to the stimulation of phospholipase C and the subsequent production of inositol phosphates, such as inositol trisphosphate (IP₃). mdpi.comrevvity.com However, due to the very short half-life of IP₃, it is more practical to measure the accumulation of its downstream metabolite, inositol monophosphate (IP₁). mdpi.combmglabtech.com
The inositol phosphate (IP) accumulation assay, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF®) technology, is a common method to quantify Gq-coupled receptor activation. mdpi.combmglabtech.com In this assay, the accumulation of IP₁ is measured, which is a stable metabolite. bmglabtech.com TAK-448 has been shown to be a potent full agonist of KISS1R, as determined by its ability to induce IP₁ accumulation. mdpi.commedchemexpress.com
Table 3: In Vitro Activity of TAK-448
| Assay | Parameter | Value |
| KISS1R Binding | IC₅₀ | 460 pM |
| KISS1R Functional Activity (IP Accumulation) | EC₅₀ | 632 pM |
This table shows the reported in vitro potency of TAK-448 at the KISS1R. medchemexpress.com
Future Research Directions and Unexplored Avenues
Further Elucidation of Molecular Pathways and Downstream Effectors
The primary molecular pathway of TAK-448 is initiated by its potent agonism of the KISS1 receptor (also known as GPR54). targetmol.commedchemexpress.com While acute administration stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), continuous exposure leads to a down-regulation of the pituitary-gonadal axis, resulting in a significant, dose-dependent reduction in testosterone (B1683101) levels. medkoo.commusechem.com The key downstream effectors of this pathway are LH and FSH, which subsequently control gonadal steroidogenesis.
Future research should aim to unravel signaling cascades beyond this primary axis. Key areas for investigation include:
Intracellular Signaling: While the suppression of testosterone is established, the specific intracellular signaling events immediately following KISS1R activation by TAK-448 are not fully detailed. Studies on the role of downstream signaling proteins such as those in the PI3K/Akt and MAPK pathways, which are known to be involved in cell proliferation and survival, could provide deeper insights. selleckchem.comresearchgate.net The potential for TAK-448 to influence the ubiquitination and phosphorylation of proteins like AKT and TAK1, which are downstream of growth factor signaling, remains an open question. nih.gov
Metabolic Pathways: Kisspeptins are known to have roles in glucose homeostasis. researchgate.net A significant unexplored avenue is the effect of TAK-448 on metabolic disorders. Preclinical work detailed in patent literature suggests TAK-448 may be repurposed for conditions like Non-Alcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH). google.com In a diet-induced mouse model of NAFLD, TAK-448 administration reportedly prevented steatosis (the accumulation of liver triglycerides) and protected against insulin (B600854) resistance. google.com This suggests TAK-448 influences downstream effectors involved in lipid and glucose metabolism, a pathway that requires substantial further elucidation.
Direct Tumor Effects: In prostate cancer models, TAK-448 has been shown to reduce intra-tumoral dihydrotestosterone (B1667394) levels, which contributes to its anti-tumor activity. nih.gov However, whether TAK-448 or kisspeptin (B8261505) analogs have direct, androgen-independent effects on tumor cells via KISS1R signaling is an area that warrants further investigation.
Identification and Validation of Novel Preclinical Biomarkers
The development of any therapeutic agent relies on robust biomarkers to measure pharmacodynamic effects and predict efficacy. For TAK-448, established preclinical biomarkers in the context of prostate cancer include plasma testosterone and prostate-specific antigen (PSA). nih.gov
Future research must focus on identifying and validating a broader and more sensitive set of biomarkers.
Tissue-Specific and Mechanistic Biomarkers: A pivotal finding was the reduction of intra-tumoral dihydrotestosterone, which proved to be a more direct indicator of anti-tumor activity in a VCaP xenograft model than systemic hormone levels alone. nih.gov Future studies should prioritize the validation of such tissue-specific biomarkers. Furthermore, exploring pathway-based biomarkers, such as the phosphorylation status of downstream effector proteins in the KISS1R cascade, could offer a more dynamic and predictive measure of target engagement than single-feature markers. biorxiv.org
Biomarkers for New Indications: If TAK-448 is to be explored for metabolic diseases, a new suite of biomarkers will be required. Based on initial findings, these could include liver triglycerides, blood glycerol, free fatty acids, and fasting glucose. google.com Validating these in relevant preclinical models is a critical next step. The validation process itself is a significant challenge, as it requires the development of quantitative methods for endogenous substances within complex biological matrices, a process that must be conducted with high rigor. clinmedjournals.org
Table 1: Known and Potential Preclinical Biomarkers for TAK-448
| Biomarker Category | Biomarker | Associated Condition | Status | Reference(s) |
|---|---|---|---|---|
| Hormonal | Plasma Testosterone | Prostate Cancer | Established | medkoo.comnih.gov |
| Luteinizing Hormone (LH) | Prostate Cancer | Established | medkoo.com | |
| Follicle-Stimulating Hormone (FSH) | Prostate Cancer | Established | medkoo.com | |
| Tumor-Related | Prostate-Specific Antigen (PSA) | Prostate Cancer | Established | nih.gov |
| Intra-tumoral Dihydrotestosterone | Prostate Cancer | Investigational | nih.gov | |
| Metabolic | Liver Triglycerides | NAFLD / NASH | Potential | google.com |
| Blood Glycerol | NAFLD / NASH | Potential | google.com | |
| Free Fatty Acids | NAFLD / NASH | Potential | google.com | |
| Fasting Glucose | NAFLD / NASH, Diabetes | Potential | google.com |
Exploration of Additional Preclinical Disease Models and Therapeutic Applications
The primary preclinical application for TAK-448 has been in androgen-dependent prostate cancer, utilizing models such as the VCaP subcutaneous xenograft model in rats. medchemexpress.comnih.gov This model effectively replicates both androgen-sensitive and castration-resistant phases of the disease. nih.gov The compound, under the name MVT-602, has also been investigated for female infertility. google.com
The unique mechanism of TAK-448 opens the door to several other potential therapeutic applications that should be explored in novel preclinical models.
Metabolic Disease Models: The most promising new avenue is in metabolic disorders. google.com Future research should employ diet-induced obesity and NAFLD/NASH mouse models to confirm and expand upon the initial findings that TAK-448 can prevent hepatic steatosis and improve insulin sensitivity. google.com
Castration-Resistant Prostate Cancer (CRPC) Models: Pharmacokinetic/efficacy analysis has suggested that TAK-448 may have greater anti-tumor potential than GnRH analogs, including during the castration-resistant phase. nih.gov This justifies further, more focused studies using specific preclinical models of CRPC to determine its efficacy and mechanism in androgen-refractory disease.
Models of Tissue Injury and Regeneration: An entirely unexplored but intriguing possibility lies in tissue protection and regeneration. The therapeutic activation of kinase signaling pathways is an emerging area of drug development. researchgate.net Preclinical models of cardiac ischemia-reperfusion injury or peripheral nerve crush could be used to investigate whether the potent activation of KISS1R by TAK-448 has unforeseen protective or regenerative effects. researchgate.net
Table 2: Preclinical Models for TAK-448 Research
| Disease Area | Preclinical Model | Status | Research Focus | Reference(s) |
|---|---|---|---|---|
| Oncology | Rat VCaP Xenograft | Established | Androgen-sensitive & castration-resistant prostate cancer | medchemexpress.comnih.gov |
| Rat JDCaP Model | Established | Androgen-dependent prostate cancer | nih.gov | |
| Reproductive Health | Models of Female Infertility | Investigational | Ovulation induction | google.com |
| Metabolic Disease | Diet-Induced Obesity/NAFLD Mouse Model | Potential | Hepatic steatosis, insulin resistance | google.com |
| Tissue Injury | Ischemia-Reperfusion Injury Model | Unexplored | Cardioprotection | researchgate.net |
| Nerve Crush Injury Model | Unexplored | Neuroregeneration | researchgate.net |
Advanced Synthetic Strategies for Novel Analog Development
TAK-448 is a synthetic nonapeptide, Ac-d-Tyr-Hydroxyproline(Hyp)-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2, designed as a more stable and potent analog of the natural kisspeptin C-terminal decapeptide. medchemexpress.com Its development was a strategic effort to overcome the rapid degradation of endogenous kisspeptins. researchgate.net The "TFA" designation indicates its formulation as a trifluoroacetate (B77799) salt, commonly used during peptide purification. medkoo.commusechem.com
Future synthetic chemistry efforts should focus on creating the next generation of KISS1R agonists with further improved pharmacological properties.
Enhanced Stability and Bioavailability: A major challenge for peptide-based drugs is poor oral bioavailability and short half-life. While TAK-448 improved upon native kisspeptin, future strategies could involve further peptidomimetic modifications. This includes incorporating more non-natural amino acids, cyclizing the peptide backbone to create a more rigid and less degradable structure, or conjugating it to polymers to improve its pharmacokinetic profile.
Novel Synthesis and Purification Methods: Advances in peptide synthesis could lead to more efficient and scalable production of TAK-448 and its analogs. Developing new purification strategies that avoid or reduce the use of agents like TFA could be beneficial. ru.nlunina.it Furthermore, exploring innovative methods like the use of biosynthetic pathways in engineered microorganisms could offer a completely new approach to producing complex peptide analogs. acs.org
Structure-Activity Relationship (SAR) Studies: A patent has already highlighted the goal of creating peptide compounds with even higher stability and activity at the KISS1R than TAK-448. google.com Systematic SAR studies, where each amino acid position is substituted with various natural and non-natural residues, would be crucial. This would help to identify the key residues responsible for receptor binding and activation, guiding the rational design of new analogs with tailored properties, such as biased agonism, where an agonist selectively activates certain downstream pathways over others.
Q & A
Q. What are the key pharmacokinetic (PK) differences between subcutaneous (SC) and intravenous (IV) administration of TAK-448 in preclinical models?
TAK-448 exhibits nonlinear PK after SC administration, characterized by dose-dependent reductions in systemic exposure due to enhanced first-pass metabolism at the absorption site. In contrast, IV administration shows linear PK. This was demonstrated using LC-MS/MS for plasma concentration analysis and radioactive tracers ([¹⁴C]TAK-448) to quantify total radioactivity, parent drug, and metabolites (M-I). The mean absorption time (MAT) and degradation kinetics were derived from differences in AUMC/AUC ratios between SC and IV routes .
Q. How does TAK-448 interact with the KISS1 receptor (KISS1R) to modulate the hypothalamic-pituitary-gonadal (HPG) axis?
TAK-448 is a synthetic nonapeptide agonist of KISS1R (IC₅₀ = 460 pM; EC₅₀ = 632 pM). Acute administration stimulates LH/FSH release, while chronic SC exposure downregulates the HPG axis, leading to rapid, dose-dependent suppression of testosterone (T) levels. This dual effect was validated in androgen-sensitive prostate cancer models, where TAK-448 reduced plasma T and PSA levels, correlating with antitumor activity .
Advanced Research Questions
Q. How does dose-dependent enhancement of subcutaneous first-pass metabolism contribute to nonlinear PK in TAK-448?
At high SC doses (e.g., 10 mg/kg in rats), TAK-448 activates proteolytic cascades at the absorption site, increasing degradation rates and reducing bioavailability. Co-administration with protease inhibitors (e.g., AEBSF, EDTA) restores systemic exposure by inhibiting serine proteases and metalloproteases. In vitro studies using rat skin homogenates confirmed time- and temperature-dependent metabolism, with a half-life (t₁/₂) of 14.4 minutes. Enzyme activation, rather than substrate saturation, drives nonlinearity .
Q. What methodological approaches were used to identify serine proteases as key enzymes in TAK-448 metabolism?
In vitro degradation assays with rat skin homogenates and protease inhibitor cocktails revealed that serine protease inhibitors (AEBSF) reduced TAK-448 metabolism by 76.5%, while metalloprotease inhibitors (EDTA) had minimal impact. Concentration-independent kinetics (up to 100 mg/mL) suggested low enzyme affinity. These findings were corroborated by in vivo SC co-administration studies, where protease inhibitors reversed dose-limiting metabolism .
Q. How do discrepancies in FSH/LH modulation between TAK-448 and other kisspeptin analogs inform therapeutic mechanisms?
Unlike ORX (a comparator compound), TAK-448 suppresses FSH/LH mRNA, protein, and plasma levels despite similar initial GnRH receptor activation. This divergence arises from TAK-448’s rapid induction of pituitary desensitization, as shown in VCaP prostate cancer models. Such data highlight the importance of pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens that balance efficacy and hormonal side effects .
Experimental Design and Data Contradiction Analysis
Q. What experimental strategies address contradictions in TAK-448’s interspecies PK variability?
Rats show pronounced SC metabolism due to high protease activity, while dogs and monkeys exhibit linear PK at equivalent doses. In vitro interspecies comparisons of skin homogenate metabolic rates validated this discrepancy. Researchers must prioritize preclinical models with human-relevant protease expression profiles and consider slow-release formulations to mitigate clinical translation risks .
Q. How can researchers reconcile in vitro-in vivo extrapolation (IVIVE) challenges for TAK-448’s subcutaneous metabolism?
In vitro degradation studies lack the dynamic enzyme activation observed in vivo at high SC doses. To address this, hybrid models incorporating enzyme activation thresholds (derived from protease inhibitor rescue experiments) and physiologically based pharmacokinetic (PBPK) simulations are recommended. These models should integrate parameters like MAT, degradation half-lives, and species-specific enzyme expression .
Methodological Recommendations
- PK Studies : Use dual radiolabeled tracers (e.g., [¹⁴C]TAK-448) with LC-MS/MS to distinguish parent drug from metabolites .
- Mechanistic Studies : Employ protease inhibitor cocktails and species-specific homogenates to identify metabolic pathways .
- Therapeutic Efficacy : Combine PK/PD modeling with hormonal profiling (T, LH, FSH) in androgen-dependent cancer models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
